molecular formula C10H15NO3 B8380707 2-Carbomethoxy-3-tropanone

2-Carbomethoxy-3-tropanone

Cat. No.: B8380707
M. Wt: 197.23 g/mol
InChI Key: WXEMSGQRTGSYOG-PMDVUHRTSA-N
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Description

2-Carbomethoxy-3-tropanone is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

2-Carbomethoxy-3-tropanone is primarily recognized for its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that compounds derived from this tropane structure can exhibit varying affinities for these transporters, which are critical in the treatment of neurological disorders and substance abuse.

  • Dopamine Transporter Interaction : Studies have shown that derivatives of this compound can selectively inhibit dopamine transporters. This property is crucial for developing treatments for conditions such as Parkinson's disease and cocaine addiction. For instance, some analogues have been synthesized that demonstrate high potency in inhibiting dopamine reuptake, thereby increasing synaptic dopamine levels, which may alleviate symptoms associated with dopamine deficiency .
  • Serotonin Transporter Affinity : Research has also highlighted the potential of this compound derivatives to interact with serotonin transporters. Certain synthesized compounds have shown affinities comparable to well-known antidepressants like fluoxetine, suggesting their potential use in treating depression and anxiety disorders .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical reactions that allow for the modification of the tropane structure to enhance pharmacological activity.

  • Biosynthetic Pathways : The natural biosynthesis of cocaine involves this compound as an intermediate. Understanding this pathway has led to insights into how to synthesize similar compounds that retain therapeutic efficacy while minimizing addictive properties .
  • Chemical Synthesis : Various synthetic routes have been developed to produce this compound analogues. These include methods that utilize enzymatic transformations and chemical reactions such as esterifications and reductions . For example, the reduction of methylecgonone to methylecgonine is a key step in cocaine biosynthesis and has been studied extensively to understand its enzymatic mechanisms and potential applications in drug synthesis .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as a cocaine precursor. Its derivatives are being investigated for various medical applications:

  • Cocaine Addiction Treatment : Research indicates that certain analogues can serve as pharmacological agents to treat cocaine dependence by acting on the same pathways affected by cocaine but without the addictive properties . This could provide a safer alternative for managing addiction.
  • Neurodegenerative Disorders : The ability of these compounds to inhibit dopamine transporters makes them candidates for treating neurodegenerative diseases such as Parkinson's disease. They may help restore dopaminergic function in patients suffering from these conditions .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

Study Objective Findings
Kaur et al. (2007)Evaluate novel tropane compoundsIdentified compounds with high affinity for serotonin transporters; potential for treating depression .
Pollini et al. (2014)Investigate biosynthetic pathwaysConfirmed enzymatic roles in converting methylecgonone to methylecgonine; implications for synthetic biology applications .
PNAS Study (2022)Elucidate tropane alkaloid biosynthesisUtilized yeast platforms to identify enzymatic steps; enhanced understanding of tropane compound synthesis .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl (1R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m0/s1

InChI Key

WXEMSGQRTGSYOG-PMDVUHRTSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C(C(=O)C2)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(=O)C2)C(=O)OC

Origin of Product

United States

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